(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of quinoline derivatives. This compound is characterized by the presence of multiple functional groups, including a piperazine ring, a fluoroquinoline core, and a pyrrolidine moiety. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Fluoroquinoline Core: : The synthesis begins with the preparation of the fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often involving reagents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
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Introduction of the Piperazine Ring: : The next step involves the nucleophilic substitution reaction where the fluoroquinoline core is reacted with 2-ethoxyphenylpiperazine. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K₂CO₃) to facilitate the reaction.
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Attachment of the Pyrrolidine Moiety: : The final step is the coupling of the intermediate product with pyrrolidine. This can be achieved through a condensation reaction using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially reducing the quinoline ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. For instance, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death.
Comparison with Similar Compounds
(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can be compared with other quinoline derivatives, such as:
Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline core but different substituents.
Norfloxacin: Another fluoroquinolone with structural similarities but distinct pharmacological properties.
Levofloxacin: A third-generation fluoroquinolone with enhanced activity against a broader range of bacterial species.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
[4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29FN4O2/c1-2-33-24-8-4-3-7-23(24)29-13-15-30(16-14-29)25-20-17-19(27)9-10-22(20)28-18-21(25)26(32)31-11-5-6-12-31/h3-4,7-10,17-18H,2,5-6,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGARNAPUDMKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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